

# A Comparative Analysis of the Pharmacokinetic Profiles of GLPG1205 and PBI-4050

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GLPG1205 |           |
| Cat. No.:            | B3047791 | Get Quote |

In the landscape of drug development for fibrotic diseases, understanding the pharmacokinetic profiles of investigational compounds is paramount for assessing their therapeutic potential. This guide provides a detailed comparison of the pharmacokinetic properties of two such compounds: **GLPG1205**, a G-protein-coupled receptor 84 (GPR84) antagonist, and PBI-4050, a synthetic analogue of a medium-chain fatty acid with dual agonist and antagonist activity on GPR40 and GPR84, respectively. While both have been investigated for their anti-fibrotic effects, their journeys in clinical development have diverged, with the development of PBI-4050 (also known as fezagepras) being halted.

This comparison synthesizes available data from clinical trials to provide researchers, scientists, and drug development professionals with a concise overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics.

### **Pharmacokinetic Profile Comparison**

The following table summarizes the key pharmacokinetic parameters for **GLPG1205** and PBI-4050 based on published clinical trial data. It is important to note that detailed quantitative pharmacokinetic data for PBI-4050 is less publicly available compared to **GLPG1205**, which is reflected in the table.



| Pharmacokinetic<br>Parameter                | GLPG1205                                                                                       | PBI-4050 (Fezagepras)                                                                                                                                                       |
|---------------------------------------------|------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action                         | Selective GPR84 antagonist                                                                     | GPR40 agonist and GPR84 antagonist[1][2]                                                                                                                                    |
| Route of Administration                     | Oral                                                                                           | Oral[1][2]                                                                                                                                                                  |
| Time to Maximum Plasma Concentration (Tmax) | 2.0 - 4.0 hours (single dose)[3] [4]                                                           | Not explicitly stated in available data.                                                                                                                                    |
| Half-life (t½)                              | 30.1 - 140 hours (single dose)<br>[3][4]                                                       | Described as having a shorter half-life when co-administered with pirfenidone[1][2]                                                                                         |
| Dosing Regimen Studied                      | Single doses (10-800 mg),<br>Multiple doses (50, 100, 200<br>mg once daily)[3][4]              | 800 mg once daily[1][2]                                                                                                                                                     |
| Drug Interactions                           | Plasma concentrations not affected by co-administration of nintedanib or pirfenidone.[5]       | Pharmacokinetic profile reduced when co-administered with pirfenidone, suggesting a drug-drug interaction.[1][2] Profile similar when given alone or with nintedanib.[1][2] |
| Effect of Food                              | Not explicitly stated in available data.                                                       | Not explicitly stated in available data.                                                                                                                                    |
| Clinical Development Status                 | Investigated for idiopathic pulmonary fibrosis (IPF) and other inflammatory conditions. [5][6] | Clinical development for IPF<br>was halted.[7]                                                                                                                              |

## **Experimental Methodologies**

The pharmacokinetic data for both **GLPG1205** and PBI-4050 were primarily derived from Phase 1 and Phase 2 clinical trials. The methodologies employed in these key studies are outlined below.



#### **GLPG1205** Pharmacokinetic Studies

Two randomized, double-blind, placebo-controlled, single-site, Phase 1 studies were conducted in healthy male subjects to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **GLPG1205**.[3][4]

- Study 1 (Single and Multiple Ascending Dose):
  - Single Ascending Dose (SAD): Healthy men (aged 21-48 years) received single oral doses
     of GLPG1205 ranging from 10 to 800 mg or placebo.
  - Multiple Ascending Dose (MAD): Healthy men (aged 24-50 years) received GLPG1205 at doses of 50, 100, or 200 mg once daily for 14 days, or placebo.
- Study 2 (Effect of Aging):
  - Healthy men (aged 37-83 years) were enrolled in three age cohorts and received
     GLPG1205 50 mg or placebo once daily for 14 days.
  - An open-label part of this study assessed a 250 mg loading dose followed by 50 mg once daily for 13 days in healthy men aged 68-74 years.
- Pharmacokinetic Sampling: Blood samples were collected at various time points post-dosing
  to determine the plasma concentrations of GLPG1205. Standard non-compartmental
  analysis was used to calculate pharmacokinetic parameters such as Tmax and terminal halflife.

A Phase 2 clinical trial (PINTA study) in patients with idiopathic pulmonary fibrosis also included pharmacokinetic assessments to evaluate plasma concentrations of **GLPG1205** when administered alone or with standard of care treatments like nintedanib or pirfenidone.[5]

## PBI-4050 (Fezagepras) Pharmacokinetic Study

A 12-week, open-label, Phase 2 clinical trial was conducted to explore the safety, efficacy, and pharmacokinetics of PBI-4050 in patients with idiopathic pulmonary fibrosis.[1][2]

Study Design: The study enrolled patients with predominantly mild to moderate IPF.[1][2]



- Dosing: Patients received a daily oral dose of 800 mg of PBI-4050.[1][2]
- Treatment Arms: The study included three arms: PBI-4050 administered alone, in combination with nintedanib, and in combination with pirfenidone.[1][2]
- Pharmacokinetic Analysis: The pharmacokinetic profiles of PBI-4050 in the different treatment groups were compared to assess potential drug-drug interactions.[1][2] The study demonstrated a reduced absorption rate or lower maximum observed plasma concentration and a faster metabolism (shorter half-life) when PBI-4050 was co-administered with pirfenidone.[1][2]

## **Visualizing Experimental Workflows**

The following diagrams illustrate the general workflows of the clinical trials that provided the pharmacokinetic data for **GLPG1205** and PBI-4050.





Click to download full resolution via product page

Caption: Workflow of **GLPG1205** Pharmacokinetic Clinical Studies.





Click to download full resolution via product page

Caption: Workflow of PBI-4050 Pharmacokinetic Clinical Study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLPG1205, a GPR84 Modulator: Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLPG1205, a GPR84 Modulator: Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. glpg.com [glpg.com]
- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Pharmacokinetic Profiles of GLPG1205 and PBI-4050]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3047791#comparing-the-pharmacokinetic-profiles-of-glpg1205-and-pbi-4050]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com